molecular formula C13H22N2O2 B7343772 1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone

1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone

Cat. No. B7343772
M. Wt: 238.33 g/mol
InChI Key: PNCJKTRJUZUFJU-PIJUOVFKSA-N
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Description

1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone, also known as EPE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPE is a ketone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone is not fully understood, but it is believed to act as a GABA receptor agonist, which can lead to the inhibition of neuronal activity. This inhibition can result in anticonvulsant and analgesic effects, as well as sedation.
Biochemical and Physiological Effects
This compound has been shown to have anticonvulsant and analgesic effects in animal models, and it has also been shown to have sedative effects. In addition, this compound has been shown to increase the levels of GABA in the brain, which can lead to the inhibition of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone in lab experiments is its high purity, which can be achieved using column chromatography. In addition, this compound is relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone. One direction is the development of new drugs based on the anticonvulsant and analgesic properties of this compound. Another direction is the synthesis of novel polymers and materials using this compound as a building block. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.

Synthesis Methods

1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone has been synthesized using various methods, including the reaction of 2-ethylpyrrolidine-1-carboxylic acid with ethyl chloroformate, followed by reduction with sodium borohydride. Another method involves the reaction of 2-ethylpyrrolidine-1-carbonyl chloride with 2-pyrrolidinone, followed by reduction with lithium aluminum hydride. Both methods result in the formation of this compound, which can be purified using column chromatography.

Scientific Research Applications

1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.

properties

IUPAC Name

1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-3-11-6-4-9-15(11)13(17)12-7-5-8-14(12)10(2)16/h11-12H,3-9H2,1-2H3/t11?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCJKTRJUZUFJU-PIJUOVFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1C(=O)C2CCCN2C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCCN1C(=O)[C@H]2CCCN2C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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